
4-(3,4-dichlorophenyl)-N-phenyl-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-dichlorophenyl)-N-phenyl-1-piperazinecarboxamide, also known as compound X, is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Compound X has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 4-(3,4-dichlorophenyl)-N-phenyl-1-piperazinecarboxamide X has been shown to modulate the activity of neurotransmitter receptors, particularly the serotonin receptor, which is involved in mood regulation. In pharmacology, 4-(3,4-dichlorophenyl)-N-phenyl-1-piperazinecarboxamide X has been investigated for its potential as a drug candidate for the treatment of various conditions, including anxiety, depression, and schizophrenia. In medicinal chemistry, 4-(3,4-dichlorophenyl)-N-phenyl-1-piperazinecarboxamide X has been used as a starting material for the synthesis of novel 4-(3,4-dichlorophenyl)-N-phenyl-1-piperazinecarboxamides with improved pharmacological properties.
Mecanismo De Acción
The mechanism of action of 4-(3,4-dichlorophenyl)-N-phenyl-1-piperazinecarboxamide X involves its binding to the serotonin receptor and modulating its activity. Specifically, 4-(3,4-dichlorophenyl)-N-phenyl-1-piperazinecarboxamide X acts as an agonist at the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. By binding to this receptor, 4-(3,4-dichlorophenyl)-N-phenyl-1-piperazinecarboxamide X can increase the activity of serotonin, a neurotransmitter that is known to play a crucial role in mood regulation.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects, particularly in the central nervous system. In animal studies, 4-(3,4-dichlorophenyl)-N-phenyl-1-piperazinecarboxamide X has been shown to reduce anxiety-like behavior and improve depressive-like behavior. Additionally, 4-(3,4-dichlorophenyl)-N-phenyl-1-piperazinecarboxamide X has been shown to have antipsychotic effects in animal models of schizophrenia. These effects are thought to be mediated by the modulation of serotonin receptor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(3,4-dichlorophenyl)-N-phenyl-1-piperazinecarboxamide X in lab experiments is its well-characterized mechanism of action, which allows for precise control over its effects. Additionally, 4-(3,4-dichlorophenyl)-N-phenyl-1-piperazinecarboxamide X is relatively easy to synthesize and has a high purity, which makes it suitable for use in various assays. However, one of the limitations of using 4-(3,4-dichlorophenyl)-N-phenyl-1-piperazinecarboxamide X is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-(3,4-dichlorophenyl)-N-phenyl-1-piperazinecarboxamide X. One direction is the development of novel 4-(3,4-dichlorophenyl)-N-phenyl-1-piperazinecarboxamides based on the structure of 4-(3,4-dichlorophenyl)-N-phenyl-1-piperazinecarboxamide X, with improved pharmacological properties. Another direction is the investigation of the potential therapeutic applications of 4-(3,4-dichlorophenyl)-N-phenyl-1-piperazinecarboxamide X in various conditions, including anxiety, depression, and schizophrenia. Additionally, further studies are needed to elucidate the precise mechanism of action of 4-(3,4-dichlorophenyl)-N-phenyl-1-piperazinecarboxamide X and its effects on other neurotransmitter systems.
Métodos De Síntesis
The synthesis of 4-(3,4-dichlorophenyl)-N-phenyl-1-piperazinecarboxamide X involves the reaction of 3,4-dichloroaniline with N-phenylpiperazine in the presence of a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and a catalyst such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with carboxylic acid to yield 4-(3,4-dichlorophenyl)-N-phenyl-1-piperazinecarboxamide X.
Propiedades
Fórmula molecular |
C17H17Cl2N3O |
|---|---|
Peso molecular |
350.2 g/mol |
Nombre IUPAC |
4-(3,4-dichlorophenyl)-N-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C17H17Cl2N3O/c18-15-7-6-14(12-16(15)19)21-8-10-22(11-9-21)17(23)20-13-4-2-1-3-5-13/h1-7,12H,8-11H2,(H,20,23) |
Clave InChI |
RAHHCKCGBWLAJV-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)NC3=CC=CC=C3 |
SMILES canónico |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



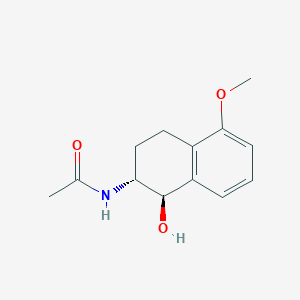
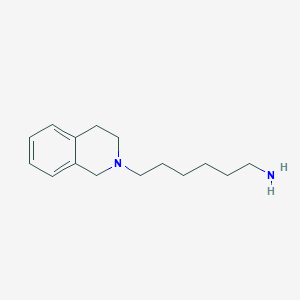
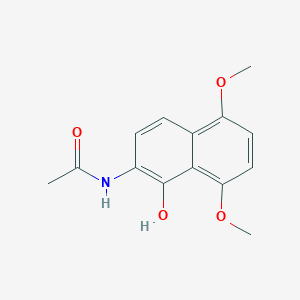
![N-methyl-N-[(E)-pyrrol-2-ylidenemethyl]hydroxylamine](/img/structure/B281803.png)
![[(1S,2S)-2-hydroxy-2-phenylcyclohexyl] methanesulfonate](/img/structure/B281806.png)
![2-{[6-(Benzylamino)hexyl]amino}ethanol](/img/structure/B281807.png)
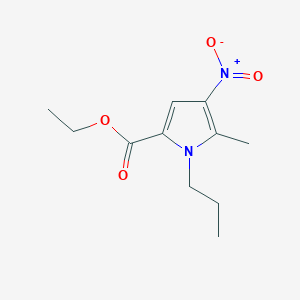
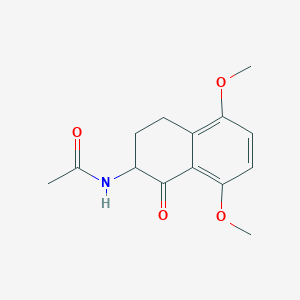
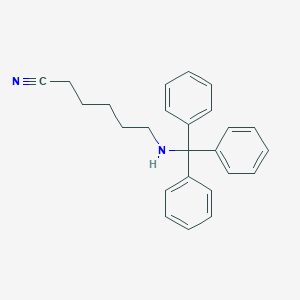
![N-(3-methoxydibenzo[b,d]furan-2-yl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B281821.png)
![2-[(3-methoxydibenzo[b,d]furan-2-yl)(phenylsulfonyl)amino]-N,N-dimethylacetamide](/img/structure/B281822.png)
![N-(3-methoxydibenzo[b,d]furan-2-yl)-4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B281823.png)
![2-{(3-methoxydibenzo[b,d]furan-2-yl)[(4-methylphenyl)sulfonyl]amino}-N,N-dimethylacetamide](/img/structure/B281824.png)
![N-[2-oxo-2-(1-piperidinyl)ethyl]-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide](/img/structure/B281825.png)